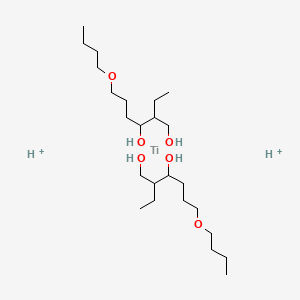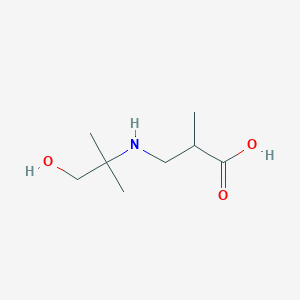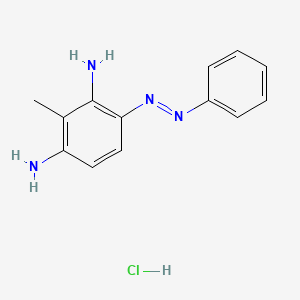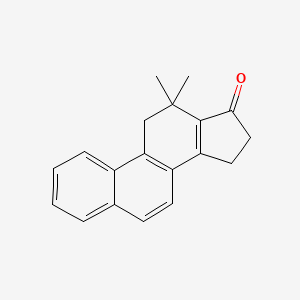
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- is a chemical compound with a complex structure characterized by multiple double bonds and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- typically involves multiple steps, including the formation of the hexaene backbone and the introduction of the dimethyl groups at the 12th position. Common synthetic routes may involve:
Formation of the Hexaene Backbone: This can be achieved through a series of aldol condensations and dehydrogenation reactions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the double bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple double bonds and ketone group allow it to participate in various biochemical reactions, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gona-1,3,5(10)-trien-17-one, 3-methoxy-: This compound has a similar hexaene backbone but differs in the functional groups attached.
Gona-1,3,5,7,9,15-hexaen-12-one: Another similar compound with variations in the position and type of functional groups.
Uniqueness
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- is unique due to its specific arrangement of double bonds and the presence of dimethyl groups at the 12th position, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
5837-18-3 |
|---|---|
Molekularformel |
C19H18O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
12,12-dimethyl-15,16-dihydro-11H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H18O/c1-19(2)11-16-13-6-4-3-5-12(13)7-8-14(16)15-9-10-17(20)18(15)19/h3-8H,9-11H2,1-2H3 |
InChI-Schlüssel |
XOVIFIIYMMJPQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C4=C1C(=O)CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



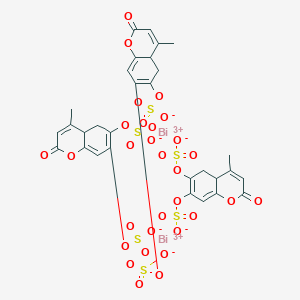

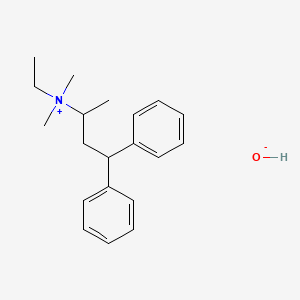
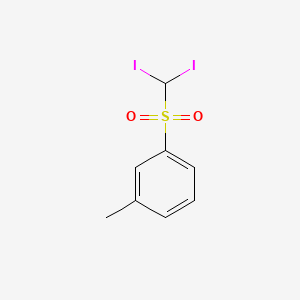
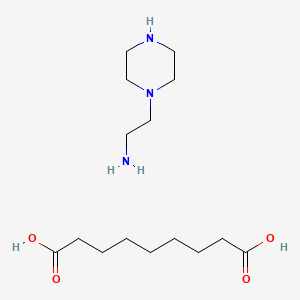
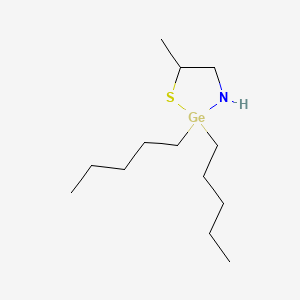

![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)

